molecular formula C11H10INO B14511234 N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide CAS No. 62899-19-8

N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide

Cat. No.: B14511234
CAS No.: 62899-19-8
M. Wt: 299.11 g/mol
InChI Key: JWJICBFTEKHDQF-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with propargylamine to form the corresponding amide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the propynyl position. The reaction conditions generally involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction Reactions: Formation of alkanes or alkenes.

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the propynyl group can facilitate binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Another organoiodine compound with similar structural features but different functional groups.

    Iodopropynyl butylcarbamate: Known for its use as a preservative and antifungal agent in various industries.

Uniqueness

N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62899-19-8

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)-3-methylbenzamide

InChI

InChI=1S/C11H10INO/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,7H2,1H3,(H,13,14)

InChI Key

JWJICBFTEKHDQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC#CI

Origin of Product

United States

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